molecular formula C11H14N2O B15070892 Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- CAS No. 62140-80-1

Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-

Cat. No.: B15070892
CAS No.: 62140-80-1
M. Wt: 190.24 g/mol
InChI Key: BBPQAMRIFFPLOD-UHFFFAOYSA-N
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Description

Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-: is an organic compound with the molecular formula C11H14N2O It is a derivative of acetamide, where the amide nitrogen is substituted with a 5,6,7,8-tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- typically involves the reaction of 5,6,7,8-tetrahydroquinoline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinolinone derivatives.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives with varying degrees of saturation.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Quinolinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)- is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors due to its structural features. The quinoline moiety can engage in π-π interactions with aromatic residues in proteins, while the acetamide group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

  • N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
  • Acetamide, N-(5,6,7,8-tetrahydro-8-oxo-6-quinolinyl)-

Comparison:

  • N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has a similar structure but with a naphthalene ring instead of a quinoline ring, which may affect its reactivity and biological activity.
  • Acetamide, N-(5,6,7,8-tetrahydro-8-oxo-6-quinolinyl)- differs by having an additional oxo group on the quinoline ring, potentially altering its chemical properties and interactions.

Properties

IUPAC Name

N-(5,6,7,8-tetrahydroquinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13-10-4-5-11-9(7-10)3-2-6-12-11/h2-3,6,10H,4-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPQAMRIFFPLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C1)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431830
Record name Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62140-80-1
Record name Acetamide, N-(5,6,7,8-tetrahydro-6-quinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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